Ethyl N-(2-ethoxypropan-2-YL)carbamate

Description

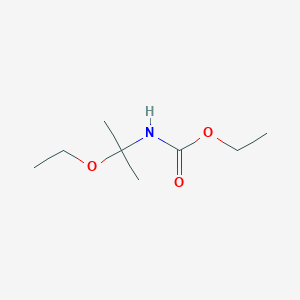

Structure

2D Structure

3D Structure

Properties

CAS No. |

112700-87-5 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl N-(2-ethoxypropan-2-yl)carbamate |

InChI |

InChI=1S/C8H17NO3/c1-5-11-7(10)9-8(3,4)12-6-2/h5-6H2,1-4H3,(H,9,10) |

InChI Key |

CDIRZQNKJDVVMX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(C)(C)OCC |

Canonical SMILES |

CCOC(=O)NC(C)(C)OCC |

Synonyms |

Carbamic acid, (1-ethoxy-1-methylethyl)-, ethyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl N 2 Ethoxypropan 2 Yl Carbamate

Conventional Carbamate (B1207046) Synthesis Approaches and their Applicability

Conventional methods for synthesizing carbamates have historically relied on highly reactive and hazardous reagents, primarily phosgene (B1210022) and its derivatives. These routes are well-established and offer high yields but are increasingly being replaced by safer alternatives.

Phosgene-Based Routes

Phosgene (COCl₂) and its safer-to-handle analogues, such as liquid diphosgene and solid triphosgene, are powerful electrophiles for introducing the carbonyl group of the carbamate. The synthesis of Ethyl N-(2-ethoxypropan-2-YL)carbamate via this route can be envisioned through two primary pathways.

The first pathway involves the reaction of the precursor amine, 2-ethoxypropan-2-amine, with phosgene. This reaction would form a highly reactive N-(2-ethoxypropan-2-yl)carbamoyl chloride intermediate. Subsequent nucleophilic attack by ethanol (B145695) on this intermediate would then yield the final carbamate product, with the elimination of hydrogen chloride.

Alternatively, a more common and often preferred method involves the initial reaction of ethanol with phosgene to produce ethyl chloroformate. This reagent is a stable and commercially available liquid that is less hazardous than phosgene gas. The reaction of ethyl chloroformate with 2-ethoxypropan-2-amine, typically in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) to neutralize the HCl byproduct, would directly form the target carbamate. orgsyn.orgepa.gov This Schotten-Baumann-type reaction is a widely used method for N-acylation of amines. google.com

| Pathway | Step 1 Reagents | Intermediate | Step 2 Reagents | Advantages | Disadvantages |

| Amine First | 2-ethoxypropan-2-amine, Phosgene (or analogue) | N-(2-ethoxypropan-2-yl)carbamoyl chloride | Ethanol, Base | High reactivity | Use of highly toxic phosgene; harsh reaction conditions |

| Alcohol First | Ethanol, Phosgene | Ethyl chloroformate | 2-ethoxypropan-2-amine, Base | Utilizes more stable, commercially available intermediate | Still relies on phosgene for intermediate synthesis |

Isocyanate-Based Routes

The reaction between an isocyanate and an alcohol is one of the most fundamental and efficient methods for forming the carbamate (urethane) linkage. For the target molecule, this route would involve the reaction of 2-ethoxy-2-isocyanatopropane with ethanol. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate.

The key challenge in this approach is the synthesis of the isocyanate precursor, 2-ethoxy-2-isocyanatopropane. This intermediate can be prepared from the corresponding amine, 2-ethoxypropan-2-amine, by reacting it with phosgene or a phosgene equivalent. However, this path re-introduces the hazards associated with phosgene chemistry. Phosgene-free methods for isocyanate synthesis, such as the Curtius rearrangement (discussed in section 2.2.3), provide a safer alternative for preparing the necessary isocyanate intermediate.

| Step | Reactants | Product | Typical Conditions |

| 1 (Optional) | 2-ethoxypropan-2-amine, Phosgene/Triphosgene | 2-ethoxy-2-isocyanatopropane | Inert solvent (e.g., toluene), often requires heat |

| 2 | 2-ethoxy-2-isocyanatopropane, Ethanol | This compound | Often proceeds at room temperature, can be catalyzed by bases (e.g., triethylamine) or organometallic compounds |

Contemporary and Phosgene-Free Synthetic Routes

Growing concerns over the toxicity of phosgene have driven the development of numerous alternative, greener synthetic routes to carbamates. These methods utilize safer reagents and often proceed under milder conditions.

Urea (B33335) and Alcohol Transcarbamoylation

Transcarbamoylation, or urethane (B1682113) exchange, is an equilibrium-driven process where the alcohol or amine portion of a carbamate is exchanged. brainly.in While less common for synthesizing specific N-substituted carbamates from scratch, it is a viable phosgene-free strategy. To synthesize the target molecule, one could react N-(2-ethoxypropan-2-yl)urea with ethanol under catalytic conditions.

A more plausible approach is the base-catalyzed transcarbamoylation between a simple, accessible carbamate and the desired alcohol component, though in this specific case, the "alcohol" component is part of the amine. A more relevant strategy would be the reaction of urea with 2-ethoxypropan-2-amine and ethanol, though this can lead to mixtures of products. The reaction of an existing carbamate with an alcohol, driven to completion by removing the displaced alcohol, is a known method for producing new carbamates and is particularly relevant in polyurethane chemistry. nih.govresearchgate.net The reaction is typically catalyzed by bases such as potassium tert-butoxide or organometallic compounds. nih.gov

Carbon Dioxide Fixation and Derivatives

Utilizing carbon dioxide as an abundant, non-toxic, and renewable C1 feedstock is a highly attractive green chemistry approach for carbamate synthesis. This method typically involves a three-component coupling reaction between an amine, CO₂, and an alkylating agent.

For the synthesis of this compound, this would involve reacting 2-ethoxypropan-2-amine with carbon dioxide in the presence of a base to form an ammonium (B1175870) carbamate salt in situ. This intermediate is then alkylated with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate (B86663), to yield the final product. The choice of base (e.g., cesium carbonate, DBU) and reaction conditions is crucial for achieving high yields and selectivity. This approach completely avoids the use of phosgene and is conducted under relatively mild conditions.

| Amine | C1 Source | Alkylating Agent | Base | Typical Conditions | Reference |

| Various primary/secondary amines | CO₂ (atmospheric or pressurized) | Iodoethane | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetonitrile (solvent), Room Temp to mild heat | Mora Vargas & Burtoloso (2023) |

| Various amines and amino acids | CO₂ (1 atm) | Benzyl bromide, Ethyl iodide | Cs₂CO₃ | DMF (solvent), Room Temperature | Salvatore et al. (2001) |

Curtius Rearrangement and Related Approaches

The Curtius rearrangement is a classic and versatile phosgene-free method for converting a carboxylic acid into a primary amine, urea, or carbamate. wikipedia.orgnumberanalytics.com The reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile. organic-chemistry.org

To apply this to the synthesis of this compound, the starting material would be 2-ethoxy-2-methylpropanoic acid. The synthesis would proceed via the following steps:

Activation of the Carboxylic Acid: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.

Formation of the Acyl Azide: The activated acid derivative is reacted with an azide source, commonly sodium azide, to form the acyl azide.

Rearrangement and Trapping: Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form the 2-ethoxy-2-isocyanatopropane intermediate. In the presence of ethanol, this isocyanate is immediately trapped to form the desired ethyl carbamate. wikipedia.org

Modern advancements have led to one-pot procedures where the carboxylic acid is directly converted to the carbamate without isolating the hazardous acyl azide intermediate, often using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov

| Starting Material | Key Reagents | Intermediate | Trapping Agent | Key Features |

| 2-ethoxy-2-methylpropanoic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Acyl azide, then Isocyanate | Ethanol | Stepwise procedure, isolation of intermediates possible |

| 2-ethoxy-2-methylpropanoic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Isocyanate (formed in situ) | Ethanol | One-pot synthesis, avoids isolation of explosive azide |

| 2-ethoxy-2-methylpropanoic acid | Sodium azide, Di-tert-butyl dicarbonate (B1257347), Zn(OTf)₂ | Isocyanate (formed in situ) | Ethanol | Mild, one-pot procedure for Boc-carbamates, adaptable for other alcohols |

Oxidative Decarboxylation Pathways

Oxidative decarboxylation has emerged as a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds, offering alternatives to traditional methods that may use hazardous reagents. These reactions typically involve the removal of a carboxyl group from a carboxylic acid derivative, accompanied by an oxidation step, to generate a reactive intermediate that is then trapped by a nucleophile.

One prominent strategy involves the photocatalyzed oxidative decarboxylation of oxamic acids. In this approach, an oxamic acid precursor is subjected to visible light irradiation in the presence of a photocatalyst and an oxidant. researchgate.netrsc.org This process generates a carbamoyl (B1232498) radical via single electron transfer, which can then be trapped by various nucleophiles. researchgate.net A more recent development uses near-infrared light, which offers advantages in penetration depth. rsc.org While a pathway specific to this compound has not been detailed in the literature, a hypothetical route can be proposed. This would involve the synthesis of N-(2-ethoxypropan-2-YL)oxamic acid, which would then undergo photocatalyzed oxidative decarboxylation in the presence of an ethylating agent or, more commonly, the trapping of an in-situ formed isocyanate by ethanol.

Another relevant oxidative pathway is the coupling of formamides with alcohols. rsc.org This transformation can be achieved under metal-free conditions using hypervalent iodine reagents or catalyzed by transition metals like copper or iron. rsc.orgtandfonline.comnih.gov The reaction is believed to proceed through the oxidation of the formamide (B127407) to generate an isocyanate intermediate, which is subsequently trapped by an alcohol to yield the desired carbamate. rsc.org Applying this to the target compound, N-(2-ethoxypropan-2-YL)formamide would serve as the key precursor, which upon oxidative coupling with ethanol, would furnish this compound.

Table 1: Examples of Oxidative Coupling of Formamides with Alcohols

| N-Aryl Formamide | Alcohol | Oxidant | Solvent | Yield (%) | Reference |

| N-phenylformamide | n-Butanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 82 | rsc.org |

| N-(4-methoxyphenyl)formamide | n-Butanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 80 | rsc.org |

| N-(4-chlorophenyl)formamide | n-Butanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 75 | rsc.org |

| N-(4-nitrophenyl)formamide | n-Butanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 65 | rsc.org |

| N-phenylformamide | Methanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 78 | rsc.org |

| N-phenylformamide | Isopropanol | [Bis(trifluoroacetoxy)iodo]benzene | Dichloroethane | 72 | rsc.org |

Advanced and Green Chemistry Methodologies

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize waste, avoid hazardous solvents, and improve energy efficiency. Mechanochemical synthesis and solvent-free reactions are at the forefront of these efforts.

Mechanochemical Synthesis of Carbamates

Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in the absence of bulk solvents. This technique has been successfully applied to the synthesis of carbamates. A notable method employs 1,1'-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent. semanticscholar.orgacs.orgfao.org In this process, an alcohol is first milled with CDI to form a reactive carbamoyl-imidazole intermediate. Subsequently, an amine is added to the milling jar, and further milling affords the desired carbamate in high yield. researchgate.net This solventless approach enhances the reactivity of the intermediates under mild conditions, often without the need for catalysts or activation agents typically required in solution-phase synthesis. semanticscholar.orgacs.org This methodology could be directly applied to the synthesis of this compound by first reacting 2-ethoxypropan-2-ol with CDI, followed by the addition of ethylamine (B1201723) under mechanochemical conditions.

Solvent-Free Reaction Conditions

Beyond mechanochemistry, other solvent-free methods for carbamate synthesis have been developed. One approach involves "grindstone chemistry," where solid reactants are ground together to facilitate a reaction. arkat-usa.org The synthesis of primary carbamates from a diverse range of alcohols has been achieved by grinding the alcohol with sodium cyanate (B1221674) in the presence of a solid acid catalyst, such as silica (B1680970) sulfuric acid or aluminum hydrogen sulfate. arkat-usa.orgumich.edusharif.edu This method proceeds at room temperature with high yield and purity, avoiding the use of toxic solvents and expensive starting materials. tubitak.gov.tr

Another significant green methodology is the three-component coupling of amines, carbon dioxide (CO2), and alkyl halides. organic-chemistry.orgnih.gov CO2 serves as a non-toxic, abundant, and inexpensive C1 source. rsc.org In this reaction, an amine reacts with CO2 to form a carbamate anion, which is then alkylated by an alkyl halide to produce the final carbamate. nih.gov The reaction is often facilitated by a base, such as cesium carbonate, and can be performed under mild, solvent-free, or solvent-minimal conditions. organic-chemistry.org For the target molecule, this would involve the reaction of 2-ethoxypropan-2-amine with CO2 and an ethyl halide.

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of the target carbamate is contingent on the successful preparation of its key precursors. The structure suggests two primary retrosynthetic disconnections, leading to either an alcohol-based or an amine-based route, requiring the synthesis of 2-ethoxypropan-2-ol or N-ethyl-2-ethoxypropan-2-amine, respectively.

Preparation of N-Substituted Ethoxypropan-2-amine Derivatives

The synthesis of the key intermediate, N-ethyl-2-ethoxypropan-2-amine, is not explicitly described in the surveyed literature. However, a plausible multi-step synthetic route can be devised based on established organic transformations.

A potential starting material is acetone (B3395972). Reaction of acetone with sodium cyanide and ammonium chloride in a Strecker synthesis would yield 2-amino-2-methylpropanenitrile. Hydrolysis of the nitrile group would provide 2-amino-2-methylpropanoic acid. An alternative starting point is 2-amino-2-methyl-1-propanol, which is commercially available. Protection of the amino group, for example as a Boc-carbamate, would be the first step. The protected amino alcohol could then be subjected to an O-ethylation reaction using a suitable ethylating agent like ethyl iodide or diethyl sulfate under basic conditions to form the ether linkage. Finally, deprotection of the amine and subsequent N-ethylation, for instance, via reductive amination with acetaldehyde (B116499) and a reducing agent like sodium cyanoborohydride, would yield the desired N-ethyl-2-ethoxypropan-2-amine.

Formation of Related Ethoxypropan-2-YL Carbamate Structures

The formation of the carbamate moiety on the sterically hindered tertiary 2-ethoxypropan-2-yl core represents a key synthetic challenge. The synthesis of tertiary alkyl carbamates often requires specific conditions to overcome the low reactivity of the tertiary center.

One effective method for synthesizing tertiary alkyl N-arylcarbamates involves the use of lithium tertiary alkoxides as catalysts for the reaction between a tertiary alcohol and an isocyanate. acs.org Adapting this for the target molecule, 2-ethoxypropan-2-ol could be converted to its lithium alkoxide, which would then catalyze the addition to ethyl isocyanate.

Alternatively, the reaction can be approached from the amine precursor. The reaction of N-ethyl-2-ethoxypropan-2-amine with ethyl chloroformate in the presence of a non-nucleophilic base would be a standard method for carbamate formation. Another route involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected tertiary amine, followed by a potential transesterification or other transformation to yield the ethyl carbamate, although this is a less direct approach.

The synthesis of ethyl N-alkylcarbamates can also be achieved from olefins via hydroboration. The resulting organoboranes can react with reagents like ethyl p-nitrobenzenesulfonoxy-carbamate under alkaline conditions to furnish the corresponding N-alkylcarbamates. tandfonline.com This could be a potential, albeit complex, route starting from 2-ethoxypropene.

Mechanistic Investigations of Carbamate Formation and Transformation Relevant to Ethyl N 2 Ethoxypropan 2 Yl Carbamate

Reaction Mechanism Elucidation for Carbamate (B1207046) Bond Formation

The formation of the carbamate bond (urethane linkage) is most commonly achieved through the reaction of an isocyanate with an alcohol. This reaction is fundamental to the polyurethane industry and serves as a primary model for understanding the synthesis of carbamates like Ethyl N-(2-ethoxypropan-2-YL)carbamate. The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group (-N=C=O). chegg.com

Theoretical and experimental studies suggest that this process is not a simple one-step addition but can be influenced by auto-catalysis and the formation of intermediates. nih.gov For instance, the reaction can proceed via a concerted mechanism where bond formation and proton transfer occur simultaneously. Alternatively, it can involve the formation of a zwitterionic intermediate, which then rearranges to the final carbamate product. The specific pathway is often dependent on the solvent, temperature, and the presence of catalysts. nih.govkuleuven.be

Several mechanistic models have been proposed:

Non-catalytic and Auto-catalytic Mechanisms: In the absence of external catalysts, the reaction often exhibits auto-catalysis, where a second molecule of the alcohol facilitates the proton transfer within the transition state, lowering the activation energy. nih.govkuleuven.be Quantum chemical studies have confirmed that such auto-catalytic mechanisms, involving alcohol clusters, are energetically favored over a direct, uncatalyzed pathway. nih.gov The reaction with alcohol trimers can become the dominant pathway at high alcohol concentrations. kuleuven.be

Base-Catalyzed Mechanisms: Tertiary amines are common catalysts. They can operate through a concerted termolecular mechanism, forming a complex with the alcohol and isocyanate. rsc.org Anionic catalysts, such as alkoxides, react via a stepwise mechanism by first generating a more nucleophilic alcoholate anion. rsc.org

Alternative Synthetic Routes: Beyond the isocyanate-alcohol reaction, carbamates can be synthesized from carbon dioxide and amines. rsc.orgrsc.org In these reactions, mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), the mechanism involves the activation of the amine by the superbase, which deprotonates the amine as it attacks a CO2 molecule. rsc.orgrsc.org Another route is the dehydrogenative coupling of formamides and alcohols, catalyzed by transition metal complexes, which proceeds through a transient isocyanate intermediate. acs.org

Kinetic Studies of Carbamate Synthesis Reactions

Kinetic studies provide quantitative insights into reaction rates, orders, and the influence of various parameters on carbamate formation. The reaction between an isocyanate and an alcohol is typically found to follow pseudo-first-order kinetics when one reactant, usually the alcohol, is in large excess. rsc.orgnih.gov

The reactivity is highly dependent on the structure of both the isocyanate and the alcohol. Aliphatic isocyanates generally exhibit different reactivity compared to aromatic ones. rsc.org Similarly, the reactivity of alcohols is influenced by the position of the hydroxyl group, with primary alcohols being more reactive than secondary alcohols. nih.govkuleuven.be

Activation energies (Ea) for the uncatalyzed formation of urethanes typically range from 30 to 90 kJ/mol. nih.govresearchgate.net The solvent plays a significant role; non-polar solvents tend to accelerate the reaction compared to polar media, which is reflected in lower activation energies. nih.gov For example, activation energies around 30 kJ mol⁻¹ have been observed in very non-polar solvents, increasing to 50 kJ mol⁻¹ for reactions in excess alcohol. nih.gov Catalysts can dramatically alter the reaction kinetics. For instance, the reaction between 4-hydroxybenzyl alcohol and phenyl isocyanate, catalyzed by dibutyltin (B87310) dilaurate, showed activation energies of 46.4 kJ/mol for an initial induction phase, 35.2 kJ/mol for the reaction of the phenolic hydroxyl group, and 41.5 kJ/mol for the alcoholic hydroxyl group. researchgate.net

| Reactants | Catalyst | Solvent | Activation Energy (Ea) / kJ·mol⁻¹ | Reference |

| Aliphatic Diisocyanates + Butan-1-ol | None | Toluene | Varies with diisocyanate | rsc.org |

| Phenyl Isocyanate + 4-Hydroxybenzyl Alcohol | Dibutyltin dilaurate | Various | 35.2 - 46.4 | researchgate.net |

| Isocyanate + Alcohol | None | Non-polar solvents | ~30 | nih.gov |

| Isocyanate + Alcohol | None | Excess alcohol | up to 50 | nih.gov |

| 1,6-hexamethylene Diisocyanate based Polyurethane | None | - | ~45 | researchgate.net |

Stereoselectivity in Carbamate Formation

Achieving stereocontrol in the synthesis of carbamates is essential when chiral centers are present in the alcohol or amine precursors. Methodologies have been developed for the stereoselective and even stereodivergent synthesis of carbamates.

One approach involves the cyclization of alkenylamines. For example, the treatment of an α-aminonitrile with iodine and sodium bicarbonate can lead to the formation of cyclic carbamates. However, the diastereoselectivity of this annulation can be sensitive to the substituents on the starting material, sometimes yielding a mixture of diastereomers. acs.org

High stereoselectivity is often achieved in ring-closing reactions to form cyclic carbamates like oxazolidinones from amino alcohols and carbon dioxide. These reactions, which can be activated by reagents like p-toluenesulfonyl chloride (TsCl), typically proceed with an inversion of configuration at the stereocenter, indicative of an SN2-type mechanism. rsc.org This allows for the synthesis of enantiomerically pure products from chiral amino alcohols. rsc.org

Computational and Spectroscopic Approaches to Mechanistic Understanding

Modern analytical and theoretical methods are indispensable for a deep understanding of carbamate formation mechanisms.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction pathways, transition state structures, and energy profiles. nih.govmdpi.com Computational studies have been used to:

Confirm that auto-catalytic mechanisms for urethane (B1682113) formation, involving alcohol clusters, are energetically more favorable than uncatalyzed pathways. nih.gov

Elucidate the role of catalysts, showing how they stabilize intermediates and lower activation barriers. For example, in the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations detailed the multi-step pathway involving ligand dissociation, intermediate formation, and hydrogenation, confirming the feasibility of the proposed routes. mdpi.com

Investigate the mechanism of carbamate formation from CO2 and amines, demonstrating that a zwitterionic superbase–CO2 adduct is not the direct carboxylating agent. Instead, the superbase deprotonates the amine as it attacks a free CO2 molecule in a concerted step. rsc.orgrsc.org

Spectroscopic Approaches: Spectroscopic techniques allow for the real-time monitoring of reactions and the identification of transient intermediates.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is widely used to monitor the kinetics of urethane formation by tracking the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of the carbamate carbonyl peak. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for characterizing reaction products and intermediates. For instance, ¹³C and ¹⁵N NMR have been used to study the formation of zwitterionic adducts in the reaction of CO2 with superbases and amines, providing evidence for the proposed mechanistic pathways. rsc.orgrsc.org Time-resolved NMR can also be used to follow reaction kinetics. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been employed to study the kinetics of urethane-forming reactions by monitoring the concentrations of reactants and products over time. rsc.org

These combined computational and spectroscopic methods provide a comprehensive picture of the reaction landscape, validating proposed mechanisms and guiding the development of more efficient and selective synthetic protocols for carbamates. mdpi.comyoutube.com

Advanced Spectroscopic and Spectrometric Characterization of Ethyl N 2 Ethoxypropan 2 Yl Carbamate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Ethyl N-(2-ethoxypropan-2-YL)carbamate, ¹H and ¹³C NMR would provide definitive evidence for its covalent structure, while advanced 2D NMR techniques and dynamic NMR studies could offer insights into its conformational preferences.

The carbamate (B1207046) moiety (-NH-C(=O)-O-) exhibits partial double bond character in the C-N bond due to resonance, which can lead to restricted rotation and the potential for syn and anti conformers. semanticscholar.org This phenomenon can result in the broadening or duplication of NMR signals, particularly for the groups attached to the nitrogen and the carbamate carbonyl. Variable temperature (VT) NMR experiments can be employed to study this dynamic process. By acquiring spectra at different temperatures, it may be possible to either coalesce the distinct signals of the conformers at higher temperatures or sharpen them at lower temperatures, allowing for the calculation of the rotational energy barrier (ΔG‡). semanticscholar.org

2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, providing critical information about the preferred conformation. For instance, correlations between the NH proton and protons on the 2-ethoxypropan-2-yl group would help define the spatial arrangement around the N-C bond. nih.gov

Based on data from analogous structures like ethyl carbamate and ethyl N-ethylcarbamate, a predicted NMR data table for the target molecule can be constructed. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous carbamate structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carbamate C=O | - | ~155-157 |

| Carbamate NH | ~5.0-6.0 (broad) | - |

| Ethyl (-O-CH₂-CH₃) | ~4.1 (q) | ~61 |

| Ethyl (-O-CH₂-CH₃) | ~1.2 (t) | ~14 |

| Quaternary Carbon (-N-C(CH₃)₂-O-) | - | ~85-90 |

| Methyls on Quaternary Carbon (-N-C(CH₃)₂-O-) | ~1.5 (s) | ~25-30 |

| Ethoxy (-O-CH₂-CH₃) | ~3.5 (q) | ~60 |

| Ethoxy (-O-CH₂-CH₃) | ~1.1 (t) | ~15 |

Advanced Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), are crucial for determining the precise molecular weight and investigating the fragmentation pathways of carbamates. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

For this compound (C₈H₁₇NO₃), the expected exact mass can be calculated with high precision. Upon ionization, the molecule would likely be observed as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion, providing valuable structural information. Carbamates exhibit characteristic fragmentation patterns. nih.gov A common fragmentation route for N-substituted carbamates involves the neutral loss of isocyanate (RNCO). nih.gov Another typical fragmentation involves cleavage at the ester or ether linkages. For the target molecule, key fragmentation pathways in positive-ion ESI-MS/MS could include:

Cleavage of the N-C bond, leading to the loss of the 2-ethoxypropan-2-yl group.

Loss of the ethyl group from the carbamate ester.

Decarboxylation (loss of CO₂). nih.gov

Loss of an ethanol (B145695) molecule.

These fragmentation patterns are essential for confirming the identity of the compound in complex mixtures and for structural characterization of related unknown compounds.

Table 2: Predicted Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight (Monoisotopic) | 175.1208 u |

| [M+H]⁺ Ion (m/z) | 176.1281 |

| [M+Na]⁺ Ion (m/z) | 198.1100 |

| Predicted Major Fragment Ion (m/z) | [M - C₅H₁₁O]⁺ (loss of 2-ethoxypropan-2-yl radical) |

| Predicted Major Fragment Ion (m/z) | [M+H - C₂H₅OH]⁺ (loss of ethanol) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are complementary and highly sensitive to the molecular structure and bonding environment.

For this compound, the spectra would be dominated by characteristic vibrations of the carbamate, ethyl, and ethoxypropyl groups.

N-H Vibrations : A characteristic N-H stretching vibration (ν(N-H)) is expected in the IR spectrum, typically around 3300-3400 cm⁻¹. rsc.org The position and shape of this band can be indicative of hydrogen bonding. The N-H bending vibration (δ(N-H)) usually appears near 1500-1600 cm⁻¹. rsc.org

C=O Vibrations : The carbonyl (C=O) stretching band of the carbamate group is one of the most intense and characteristic peaks in the IR spectrum, typically found in the range of 1690-1730 cm⁻¹. rsc.orgmdpi.com Its exact frequency is sensitive to the electronic environment and hydrogen bonding.

C-O and C-N Vibrations : The C-N and C-O stretching vibrations are expected in the fingerprint region (1000-1400 cm⁻¹). mdpi.comnih.gov Specifically, strong bands corresponding to the C-O-C ether linkage and the O-C=O ester linkage would be present.

The presence of multiple conformers, as discussed in the NMR section, can also manifest in vibrational spectra, with distinct peaks or shoulders appearing for different conformational states, particularly in the carbonyl stretching region. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for carbamate and ether functional groups.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR, Raman | 3300 - 3400 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 |

| C=O Stretch (Amide I) | IR, Raman | 1690 - 1730 |

| N-H Bend (Amide II) | IR | 1510 - 1550 |

| C-N Stretch | IR, Raman | 1200 - 1350 |

| C-O Stretch (Ether & Ester) | IR, Raman | 1050 - 1250 |

X-ray Crystallography and Solid-State Analysis of Related Carbamate Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related carbamate structures reveals common structural motifs. mdpi.comnih.gov

In the solid state, carbamates frequently form extensive hydrogen-bonding networks. nih.gov The carbamate N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, leading to the formation of chains or dimeric structures. These N-H···O=C interactions are a dominant feature in the crystal packing of primary and secondary carbamates and play a significant role in stabilizing the crystal lattice. researchgate.net

The carbamate functional group itself tends to be planar or nearly planar due to the resonance between the nitrogen lone pair and the carbonyl group. mdpi.com The conformation adopted in the solid state (e.g., the torsion angles defining the orientation of the ethyl and 2-ethoxypropan-2-yl groups) would be influenced by a balance between intramolecular steric effects and the optimization of intermolecular packing forces, primarily hydrogen bonding and van der Waals interactions. Analysis of crystal structures of analogous compounds provides a strong basis for predicting the likely solid-state conformation and packing arrangement of the title compound.

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light and are exquisitely sensitive to the stereochemistry of a molecule.

This compound is an achiral molecule and therefore would not exhibit a CD or VCD spectrum. However, chiral analogues of this compound could be readily synthesized, for example, by using a chiral alcohol to form the hemiaminal ether moiety. For such chiral analogues, chiroptical spectroscopy would be essential for their stereochemical characterization.

ECD spectroscopy, typically measured in the UV region, can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations. nih.gov It is also a highly effective method for determining the enantiomeric excess (ee) of a sample. mdpi.com The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.

Chiral carbamates are also important in the field of enantioselective separations, where they are often used as chiral selectors in chiral stationary phases (CSPs) for HPLC. nih.govabo.fi The enantioselective recognition capabilities of these materials are governed by the specific three-dimensional structure of the carbamate selector, which can be probed and understood using chiroptical methods. Therefore, while the title compound is achiral, the application of chiroptical spectroscopy is highly relevant for the broader class of its potential chiral derivatives.

Theoretical and Computational Chemistry Studies on Ethyl N 2 Ethoxypropan 2 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Electronic Structure Analysis and Bonding Characterization

An analysis of the electronic structure of Ethyl N-(2-ethoxypropan-2-YL)carbamate would reveal key insights into its chemical nature. The carbamate (B1207046) functional group (>N−C(=O)−O−) is a hybrid of an amide and an ester, leading to unique electronic properties. nih.gov The delocalization of the nitrogen lone pair into the carbonyl group gives the N-C bond partial double bond character, influencing the molecule's geometry and reactivity. nih.gov

Key parameters that would be calculated include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For carbamates, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Electron Density Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate partial atomic charges. This reveals the polarity of bonds and identifies electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to carry a significant positive charge, making it a primary site for reaction. semanticscholar.org

Bond Order Analysis: This would quantify the degree of double bond character in the N-C and C=O bonds of the carbamate group, providing insight into the rotational barrier around the N-C bond. nih.gov

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar carbamates.

| Property | Calculated Value (Hypothetical) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Mulliken Charge on C=O | +0.6 e | The partial positive charge on the carbonyl carbon, highlighting its electrophilic nature. |

| Mulliken Charge on N | -0.4 e | The partial negative charge on the nitrogen atom. |

| N-C Bond Order | 1.4 | Indicates partial double bond character, leading to restricted rotation. |

Conformational Landscape and Energy Minima Determination

Due to the presence of several single bonds, this compound can exist in various conformations. Understanding the conformational landscape is crucial as the lowest energy conformer (global minimum) will be the most populated and will dictate the molecule's observed properties.

A systematic conformational search would be performed, followed by geometry optimization of the identified conformers to find the energy minima. The relative energies of these conformers would determine their population at a given temperature according to the Boltzmann distribution. The rotational barrier around the N-C bond is a particularly important feature of carbamates, being lower than in amides, which influences their conformational flexibility. nih.gov

A hypothetical potential energy surface scan for rotation around the N-C(O) bond would likely reveal two stable conformers, often referred to as cis and trans (or Z and E), with a significant energy barrier between them.

| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Dihedral Angle (O=C-N-C) (Hypothetical) | Description |

| Trans | 0.0 | 180° | The most stable conformer with minimal steric hindrance. |

| Cis | 3.5 | 0° | A less stable conformer due to steric clash. |

Spectroscopic Property Prediction

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra or to identify the compound.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This allows for the assignment of peaks in experimental IR and Raman spectra to specific molecular motions. For this compound, characteristic peaks would include the C=O stretching frequency (typically around 1700-1730 cm⁻¹), N-H bending, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted spectra are invaluable for confirming the structure of the synthesized molecule.

A table of predicted vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Description |

| N-H Stretch | 3350 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Aliphatic) | 2950-3000 | Stretching of the carbon-hydrogen bonds in the ethyl and propyl groups. |

| C=O Stretch | 1725 | Stretching of the carbonyl double bond. |

| C-N Stretch | 1250 | Stretching of the carbon-nitrogen single bond. |

| C-O Stretch | 1100-1200 | Stretching of the carbon-oxygen single bonds. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its interactions with its environment (e.g., solvent). researchgate.netnih.gov

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's laws of motion. The forces between the atoms are described by a force field.

For this compound, MD simulations would be used to:

Study Conformational Dynamics: To observe the transitions between different conformations in solution and to understand the flexibility of the molecule.

Analyze Solvent Effects: To investigate how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how they influence its conformation and dynamics through hydrogen bonding and other intermolecular interactions. nih.govuregina.caresearchgate.net Carbamates are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O, C-O-C), leading to complex interactions with protic solvents. nih.gov

Calculate Thermodynamic Properties: Properties such as the free energy of solvation can be calculated, which is important for understanding the solubility of the compound.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. For this compound, this could involve:

Mapping Reaction Pathways: By calculating the potential energy surface for a given reaction, the transition states and intermediates can be identified, and the activation energies can be determined. This allows for the prediction of the most likely reaction mechanism. For example, the hydrolysis of the carbamate could be studied to understand its stability.

Predicting Sites of Reaction: As mentioned earlier, electronic structure calculations can identify the most electrophilic and nucleophilic sites, predicting where the molecule is most likely to react.

Understanding Selectivity: In cases where a reaction can lead to multiple products, computational methods can be used to predict the major product by comparing the activation energies of the competing pathways. nih.gov

Machine Learning and AI Applications in Property Prediction for Carbamate Analogues

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in computational chemistry for predicting the properties of molecules. researchgate.netchemrxiv.orgyoutube.com Instead of relying on first-principles calculations for every new molecule, ML models can be trained on existing data to make rapid predictions for new compounds.

For carbamate analogues of this compound, ML models could be developed to predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and melting point. nih.gov

Biological Activity: If a series of carbamates have been tested for a particular biological activity, a Quantitative Structure-Activity Relationship (QSAR) model can be built to predict the activity of new analogues.

Spectroscopic Properties: ML models can be trained to predict spectroscopic data, such as NMR spectra, directly from the molecular structure. nih.govaip.org

The development of such models would involve curating a large dataset of carbamates with known properties, selecting appropriate molecular descriptors (features that represent the molecular structure numerically), training an ML algorithm (e.g., random forest, neural network), and validating the model's predictive performance. researchgate.net

Chemical Transformations and Derivatization Strategies for Ethyl N 2 Ethoxypropan 2 Yl Carbamate

Reactions at the Carbamate (B1207046) Nitrogen Atom

The nitrogen atom of the carbamate group in Ethyl N-(2-ethoxypropan-2-YL)carbamate is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The secondary nature of the carbamate nitrogen permits the introduction of alkyl, aryl, or heterocyclic groups. While direct alkylation of carbamates can sometimes be challenging due to the lower nucleophilicity of the nitrogen compared to amines, several methods have been developed to achieve this transformation efficiently. A common strategy involves the deprotonation of the carbamate with a suitable base to generate a more nucleophilic carbamate anion, which is then reacted with an alkylating agent.

Mild and selective N-alkylation of carbamates has been reported using cesium carbonate (Cs2CO3) in the presence of a halide and tetrabutylammonium (B224687) iodide (TBAI), providing both aliphatic and aromatic N-alkyl carbamates in high yields. epa.govresearchgate.net This protocol's high selectivity and efficiency make it a valuable tool for modifying the carbamate nitrogen. epa.gov Another approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, which can also yield N-alkyl carbamates under mild conditions. organic-chemistry.org

N-Acylation: The introduction of an acyl group at the carbamate nitrogen leads to the formation of N-acylcarbamates. These derivatives are important synthetic intermediates. The N-acylation of carbamates can be effectively promoted by Lewis acids, such as zinc chloride (ZnCl2), which catalyze the reaction with carboxylic acid anhydrides under solvent-free conditions to produce N-acyl products in good yields. semanticscholar.org Heteropolyacids have also been shown to be effective catalysts for the N-acylation of carbamates with carboxylic acid anhydrides under environmentally friendly, solvent-free conditions. sciforum.net

The following table summarizes representative conditions for N-alkylation and N-acylation of carbamates based on literature precedents.

| Transformation | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Cs2CO3, TBAI | N-Alkyl carbamate | epa.gov |

| N-Acylation | Carboxylic acid anhydride, ZnCl2 (catalyst), solvent-free | N-Acyl carbamate | semanticscholar.org |

| N-Acylation | Carboxylic acid anhydride, Wells-Dawson heteropolyacid (catalyst), solvent-free | N-Acyl carbamate | sciforum.net |

Transformations Involving the Ether Linkage

The ether linkage in the 2-ethoxypropan-2-YL moiety is susceptible to cleavage under acidic conditions. The presence of a tertiary carbon adjacent to the ether oxygen dictates the mechanism of this cleavage, which typically proceeds through an SN1 pathway.

Acidic Cleavage: The reaction of ethers with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a standard method for their cleavage. libretexts.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by the departure of ethanol (B145695) to form a relatively stable tertiary carbocation. This carbocation would then be attacked by the halide ion to yield the corresponding alkyl halide. The other product of this reaction would be ethanol. The general mechanism for the acidic cleavage of ethers with tertiary substituents involves the formation of a stable carbocation intermediate, favoring an SN1 pathway. libretexts.orglibretexts.org

| Transformation | Reagents and Conditions | Expected Products | Reference |

| Ether Cleavage | Excess HBr or HI, heat | Ethyl N-(2-bromopropan-2-YL)carbamate or Ethyl N-(2-iodopropan-2-YL)carbamate, and Ethanol | libretexts.orgorganicchemistrytutor.com |

It is important to note that the specific reaction conditions, such as the concentration of the acid and the temperature, would need to be optimized to achieve selective cleavage of the ether without affecting other functional groups in the molecule.

Derivatization of the 2-ethoxypropan-2-YL Moiety

The 2-ethoxypropan-2-YL moiety offers opportunities for derivatization, primarily through reactions that modify the tertiary alkyl structure. These modifications can introduce new functional groups or alter the steric and electronic properties of this part of the molecule.

Alkylation: Derivatization by alkylation typically involves the replacement of an active hydrogen with an aliphatic or aromatic group. weber.hu While the 2-ethoxypropan-2-YL moiety does not have readily activated hydrogens for simple deprotonation and alkylation, functionalization can be envisioned following initial transformation. For instance, after the cleavage of the ether to a tertiary alcohol, subsequent reactions could be performed.

Modification via Ether Cleavage Products: Following the acid-catalyzed cleavage of the ether linkage to the corresponding tertiary alcohol or halide, a range of derivatizations become accessible. The tertiary alcohol can be subjected to esterification or etherification reactions to introduce a variety of functional groups. The tertiary halide can participate in nucleophilic substitution reactions, although SN1 reactions might lead to a mixture of substitution and elimination products.

| Precursor Moiety | Transformation | Reagents and Conditions | Potential Derivative |

| 2-hydroxypropan-2-YL | Esterification | Acyl chloride, pyridine | Ester derivative |

| 2-hydroxypropan-2-YL | Etherification | Alkyl halide, base (e.g., NaH) | New ether derivative |

| 2-halopropan-2-YL | Nucleophilic Substitution | Nucleophile (e.g., NaN3, NaCN) | Azide (B81097) or nitrile derivative |

Synthesis of Advanced Analogues and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex molecules, including advanced analogues and hybrid structures. These strategies often involve leveraging the reactivity of the carbamate and other functional groups that can be introduced through the transformations described above.

Hybrid Molecule Synthesis: The term "hybrid molecule" refers to a chemical entity that combines two or more pharmacophoric units from different parent drugs. This approach is a powerful strategy in drug design. biomedres.us Starting from this compound, one could envision synthesizing hybrid molecules by attaching another bioactive moiety to the carbamate nitrogen or by modifying the 2-ethoxypropan-2-YL group to incorporate a second pharmacophore. For example, after N-alkylation with a linker containing a terminal functional group (e.g., a carboxylic acid or an amine), a second drug molecule could be coupled to this linker.

Analogue Synthesis via Functional Group Interconversion: The synthesis of advanced analogues often relies on the interconversion of functional groups. For instance, the ether linkage could be replaced by bioisosteric groups such as thioethers or amines to explore the impact of these changes on biological activity. stereoelectronics.org The synthesis of such analogues would require a multi-step synthetic sequence starting from precursors of the 2-ethoxypropan-2-YL moiety.

The following table outlines conceptual strategies for the synthesis of advanced analogues and hybrid molecules.

| Strategy | Description | Example Transformation |

| Hybrid Molecule Synthesis | Covalent linkage of the scaffold to another bioactive molecule. | N-alkylation with a bifunctional linker followed by coupling with a second drug. |

| Bioisosteric Replacement | Replacement of the ether oxygen with other atoms or groups (e.g., S, NH). | Synthesis of thioether or amine analogues starting from appropriate precursors. |

| Scaffold Modification | Major structural changes to the 2-ethoxypropan-2-YL moiety. | Ring-closing metathesis reactions if an unsaturated chain is introduced. |

The chemical versatility of this compound provides a rich foundation for the exploration of new chemical space and the development of novel molecular entities.

No Specific Research Found for this compound in Advanced Organic Synthesis and Materials Science

Despite a comprehensive search for scientific literature and data, there is a notable lack of specific research findings concerning the chemical compound this compound and its applications in advanced organic synthesis and materials science. General information on the broader class of carbamates is available, but detailed studies on the precise roles and potential of this specific compound, as outlined in the requested article structure, are not present in the accessible scientific literature.

The intended article was to focus on the following aspects of this compound:

Applications in Advanced Organic Synthesis and Materials Science

Future Research Directions and Emerging Trends for Ethyl N 2 Ethoxypropan 2 Yl Carbamate Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional carbamate (B1207046) synthesis often relies on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govresearchgate.net Future research for synthesizing compounds such as Ethyl N-(2-ethoxypropan-2-YL)carbamate will focus on greener alternatives that offer improved safety and atom economy. A primary driver of this trend is the utilization of carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock. acs.orgrsc.orgresearchgate.net

Key sustainable approaches applicable to this compound include:

Direct Carboxylation of Amines: Utilizing CO₂ in the presence of a suitable base and coupling agent to directly form the carbamate from the corresponding amine precursor, thus avoiding isocyanate intermediates. organic-chemistry.orgrsc.org

Biocatalysis: Employing enzymes, such as esterases or acyltransferases, to catalyze carbamate formation in aqueous media under mild conditions. nih.gov This approach offers high selectivity and reduces the environmental impact associated with traditional organic solvents and catalysts.

Reductive and Oxidative Carbonylation: Developing catalytic systems, for instance using Group VIII transition metals, for the carbonylation of nitroaromatic precursors or amines, respectively, which can be adapted for aliphatic systems. nih.govresearchgate.net

| Method | Precursors | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|---|

| Traditional (Isocyanate Route) | Alcohol, Isocyanate | - | High yield, well-established | Use of toxic and hazardous isocyanates/phosgene nih.gov |

| CO₂ Incorporation | Amine, Alkyl Halide, CO₂ | DBU, Cs₂CO₃, Metal Catalysts | Avoids isocyanates, uses renewable C1 source organic-chemistry.org | Requires optimization for selectivity over N-alkylation nih.gov |

| Biocatalysis | Amine, Carbonate Donor | Esterases, Acyltransferases | Mild conditions, aqueous media, high selectivity nih.gov | Enzyme stability and substrate scope |

| Photocatalysis | Amine, CO₂, Aryl Halide | Nickel complexes, photoredox catalysts | Mild conditions, visible light driven acs.orgnih.gov | Mainly developed for O-aryl carbamates |

Exploration of Unconventional Reactivity and Catalysis

Moving beyond conventional thermal reactions, future studies will likely explore novel activation modes to forge the carbamate bond. Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. rsc.orgresearchgate.net

For a molecule like this compound, this could involve:

Photocatalytic CO₂ Fixation: Designing dual catalytic systems, such as those involving nickel, where a photocatalyst absorbs light to drive the reductive coupling of an amine, an electrophile, and CO₂. acs.orgnih.gov This method circumvents the need for high pressures of CO₂ and harsh reagents.

Stereodivergent Synthesis: Using specific photocatalysts to control the stereochemical outcome of reactions, which could be relevant for synthesizing chiral analogs of this compound. rsc.org

Metal-Free C-H Amination: Developing protocols for the direct formation of C-N bonds using carbamates as the nitrogen source, thereby expanding the synthetic utility of the carbamate moiety itself.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical behavior. researchgate.netnih.gov For this compound, DFT calculations can provide deep insights into:

Reaction Mechanisms: Elucidating the precise transition states and intermediates involved in its synthesis, such as the role of solvent molecules or catalysts in CO₂ activation. rsc.orgresearchgate.net

Conformational Analysis: Understanding the rotational barriers and stable conformations of the carbamate group, which influences its physical properties and biological activity. nih.govacs.org Studies have shown that carbamates are more rigid than peptides and can adopt stable cis configurations. nih.govchemrxiv.org

Predictive Modeling: Simulating spectroscopic data (NMR, IR) to confirm experimental structures and predicting the reactivity of the molecule in various chemical environments. acs.org This predictive power can accelerate the discovery of new reactions and applications.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.org The synthesis of carbamates is well-suited for flow chemistry, which allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.govbeilstein-journals.org

Future research avenues include:

Telescoped Reactions: Developing multi-step sequences in a continuous flow setup where intermediates are not isolated, reducing waste and handling of potentially unstable compounds. nih.gov For example, an in-situ generation of a reactive species followed immediately by carbamate formation.

Gas-Liquid Flow Reactions: Designing efficient flow reactors for reactions involving gases like CO₂, ensuring optimal mixing and mass transfer for improved reaction rates and yields. nih.gov

Automated Synthesis Platforms: Integrating flow reactors with automated robotic systems for high-throughput screening of reaction conditions and rapid library synthesis of carbamate derivatives. wikipedia.org This can accelerate the optimization of synthetic routes for compounds like this compound.

Design of Smart Materials incorporating the Carbamate Moiety

The carbamate functional group possesses properties—such as hydrogen bonding capability, chemical stability, and conformational rigidity—that make it an attractive component for advanced materials. nih.govacs.org While carbamates are widely used in polyurethanes, future research will focus on incorporating the specific structural features of molecules like this compound into "smart" materials.

Emerging trends in this area involve:

Q & A

Basic: What are the recommended synthetic routes for Ethyl N-(2-ethoxypropan-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves reacting a tertiary amine (e.g., 2-ethoxypropan-2-amine) with ethyl isocyanate under anhydrous conditions. Key steps include:

- Step 1 : Slow addition of ethyl isocyanate to the amine in a polar aprotic solvent (e.g., THF or dichloromethane) at 0–5°C to control exothermicity.

- Step 2 : Stirring at room temperature for 12–24 hours to ensure complete carbamate formation.

- Optimization : Use catalytic bases like triethylamine to enhance nucleophilicity. Monitor purity via TLC or HPLC, and purify via recrystallization (e.g., using ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in crystallographic data for carbamate derivatives like this compound?

Contradictions may arise from disordered solvent molecules or twinning. Strategies include:

- Data Collection : Use high-resolution synchrotron radiation to improve data quality.

- Refinement : Employ SHELXL (with restraints for disordered moieties) or JANA2006 for twinned crystals. Validate using Rfree and electron density maps .

- Validation Tools : Check for overfitting using the IUCr's checkCIF tool.

Basic: What analytical techniques are suitable for characterizing this compound?

- GC-MS : For purity assessment and detection of volatile byproducts (LOD: ~1 μg/L using Carbowax columns) .

- NMR : ¹H/¹³C NMR to confirm carbamate linkage (e.g., carbonyl signal at ~155 ppm in ¹³C).

- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: How can structure-activity relationship (SAR) studies be designed for carbamate derivatives targeting enzyme inhibition?

- Molecular Scaffold Design : Introduce substituents (e.g., halogen, morpholine) to modulate steric/electronic effects.

- In Vitro Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorescence-based assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with SPR for kinetic parameters (Kd, kon/koff) .

Basic: What are the challenges in quantifying trace impurities in this compound?

- Matrix Interference : Use SPE (C18 cartridges) for sample cleanup.

- Detection Limits : Employ GC-ECD or UPLC-MS/MS for sub-ppm detection. Calibrate with deuterated internal standards (e.g., d5-ethyl carbamate) .

Advanced: How can researchers address discrepancies in biological activity data across carbamate analogs?

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values under identical pH/temperature).

- Cellular Context : Account for cell-line-specific permeability (e.g., use PAMPA assays for passive diffusion).

- Statistical Tools : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Spill Management : Neutralize with 10% acetic acid before disposal.

- Storage : Keep in amber glass under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can computational methods predict the metabolic pathways of this compound?

- Software Tools : Use Meteor (Lhasa Ltd.) or GLORYx for metabolite prediction.

- In Silico CYP450 Modeling : Simulate oxidation sites via docking into CYP3A4/2D6 homology models.

- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What crystallographic parameters are essential for publishing structures of carbamate derivatives?

- Data Reporting : Include Rint, completeness, and Flack parameter for chiral centers.

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD).

- Visualization : Generate ORTEP diagrams with 50% probability ellipsoids .

Advanced: How do steric effects from the 2-ethoxypropan-2-yl group influence carbamate reactivity?

- Steric Hindrance : The bulky tert-butyl-like substituent reduces nucleophilic attack at the carbamate carbonyl.

- Kinetic Studies : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with less hindered analogs (e.g., ethyl carbamate). Use <sup>18</sup>O isotopic labeling to track reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.